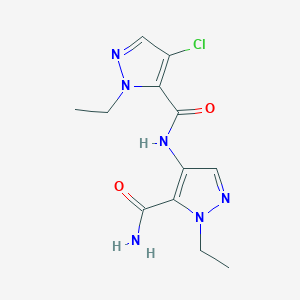![molecular formula C29H26N2O7 B10946148 5-[(4-{(1Z)-1-[2-({3-[(3-methoxyphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10946148.png)
5-[(4-{(1Z)-1-[2-({3-[(3-methoxyphenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a furoic acid core with multiple functional groups, including methoxyphenoxy, benzoyl hydrazono, and phenoxy methyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the furoic acid core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the reaction of the furoic acid derivative with a methoxyphenol compound, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Formation of the benzoyl hydrazono group: This step involves the reaction of the intermediate with a benzoyl hydrazine derivative under mild conditions.
Final coupling: The final step involves the coupling of the phenoxy methyl group to the intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenoxy group can be oxidized to form corresponding quinones.
Reduction: The benzoyl hydrazono group can be reduced to form hydrazine derivatives.
Substitution: The phenoxy methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy methyl derivatives.
Scientific Research Applications
5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique functional groups.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID
- 6-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID
Uniqueness
5-({4-[1-((Z)-2-{3-[(3-METHOXYPHENOXY)METHYL]BENZOYL}HYDRAZONO)ETHYL]PHENOXY}METHYL)-2-FUROIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C29H26N2O7 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
5-[[4-[(Z)-N-[[3-[(3-methoxyphenoxy)methyl]benzoyl]amino]-C-methylcarbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C29H26N2O7/c1-19(21-9-11-23(12-10-21)37-18-26-13-14-27(38-26)29(33)34)30-31-28(32)22-6-3-5-20(15-22)17-36-25-8-4-7-24(16-25)35-2/h3-16H,17-18H2,1-2H3,(H,31,32)(H,33,34)/b30-19- |
InChI Key |
SOYOPOYDGFGVGT-FSGOGVSDSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CC(=C1)COC2=CC=CC(=C2)OC)/C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC(=C1)COC2=CC=CC(=C2)OC)C3=CC=C(C=C3)OCC4=CC=C(O4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10946080.png)
![2-[(2,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10946083.png)
![N'-[(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylidene]-2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanehydrazide](/img/structure/B10946087.png)

![6-bromo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B10946098.png)
![9-Ethyl-8-methyl-2-(2-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946105.png)
![4-[(4-bromophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B10946110.png)
![9-Ethyl-8-methyl-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10946111.png)
![2-{[4-(difluoromethoxy)-3-ethoxyphenyl]carbonyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10946112.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10946116.png)
![N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10946128.png)
![N-(2-carbamoylphenyl)-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxamide](/img/structure/B10946131.png)
![{1-[(2-methylphenoxy)methyl]-1H-pyrazol-3-yl}{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10946134.png)
![(2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10946136.png)
